Tautomeric Lock vs. Tautomeric Ambiguity: Structural Rigidity Compared with 4‑(Hydroxy- and Methoxy-Methylene) Analogs
4-(Ethoxymethylene)isochroman-1,3-dione exists exclusively in the exocyclic enolic form because the ethoxy group cannot participate in intramolecular proton transfer. In contrast, (Z)-4-(hydroxymethylene)isochroman-1,3-dione (HIC) undergoes tautomerization to 3‑hydroxy‑1‑oxoisochroman‑4‑carbaldehyde (HOC). TDDFT calculations place the S₁ energy difference between HIC and HOC at only 1–2 kcal mol⁻¹, indicating a thermally accessible tautomeric equilibrium [1]. The ethoxy derivative eliminates this equilibrium entirely, providing a single reactive species [2].
| Evidence Dimension | Number of accessible tautomeric states in solution at ambient temperature |
|---|---|
| Target Compound Data | 1 (exocyclic enolic form only, no intramolecular proton transfer possible) |
| Comparator Or Baseline | (Z)-4-(Hydroxymethylene)isochroman-1,3-dione: 2 tautomers (HIC and HOC) with ΔE = 1–2 kcal mol⁻¹ (S₁) |
| Quantified Difference | Target compound has zero tautomeric interconversion; comparator has a thermally accessible two-state equilibrium |
| Conditions | DFT (S₀) and TDDFT/CIS (S₁) calculations; experimental validation via ¹H, ¹³C, and ¹⁷O NMR in solution [1][2] |
Why This Matters
For synthetic chemists planning nucleophilic additions or cyclocondensations, the absence of a competing tautomeric species simplifies reaction outcome prediction and improves stoichiometric control, a factor that directly influences procurement decisions when selecting among 4‑substituted isochroman-1,3‑diones.
- [1] G. Dey, A. Chakraborty, Conformational landscape and tautomerisation in (Z)-4-(hydroxymethylene)isochroman-1,3-dione: analysis through energy and hardness profiles, J. Mol. Struct., 2021, 1243, 130859. View Source
- [2] A. Saba, L. Cissé, A. Djandé, F. T. Boullet, J.-P. Aycard, NMR and AM1 study of the tautomeric equilibrium of isochroman-1,3-diones, Spectrosc. Lett., 29(8), 1996, pp. 1649–1657. View Source
